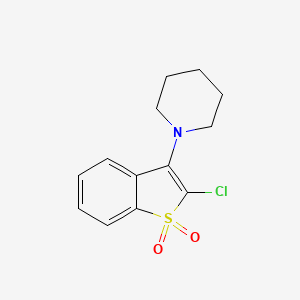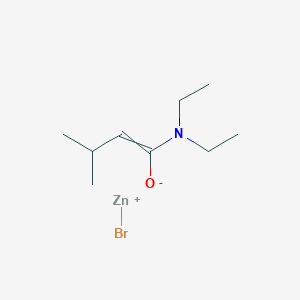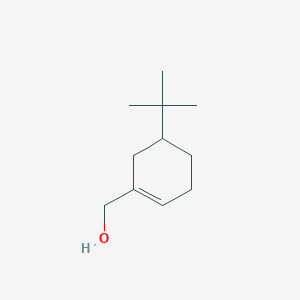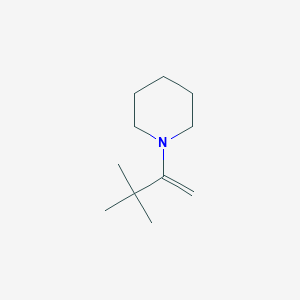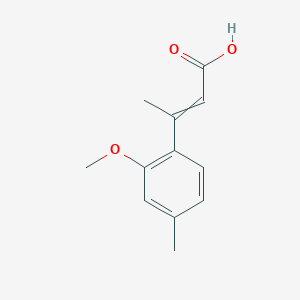
3-(2-Methoxy-4-methylphenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-4-methylphenyl)but-2-enoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenyl)but-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-methylphenylboronic acid with an appropriate butenoic acid derivative under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-methylphenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenoic acid moiety to a single bond, forming the corresponding butanoic acid derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of butanoic acid derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
3-(2-Methoxy-4-methylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-methylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-enoic acid, 4-methoxyphenyl ester
- 3-Methylbut-2-enoic acid, 4-benzyloxyphenyl ester
- 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
Uniqueness
3-(2-Methoxy-4-methylphenyl)but-2-enoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
62155-72-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-methoxy-4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(11(6-8)15-3)9(2)7-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
GAOWVTAYOAJLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC(=O)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile](/img/structure/B14546543.png)
![Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-](/img/structure/B14546549.png)
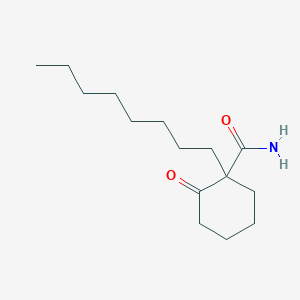
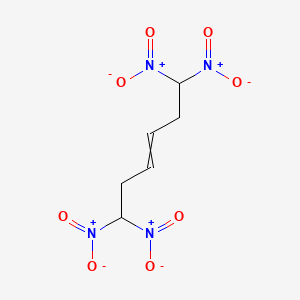
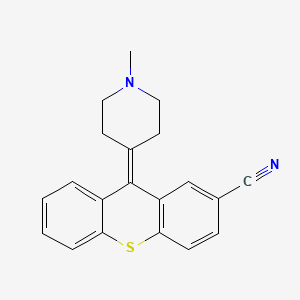
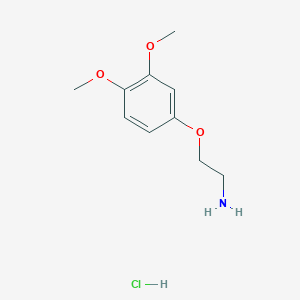
![2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene](/img/structure/B14546586.png)
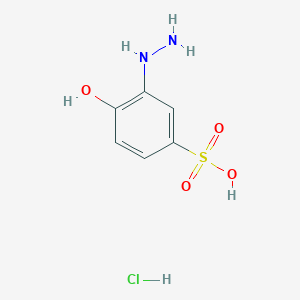
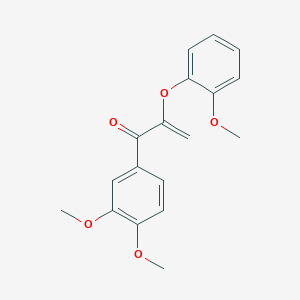
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
